molecular formula C14H13N5O3 B2638212 (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide CAS No. 2035021-47-5

(2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide

Cat. No.: B2638212
CAS No.: 2035021-47-5
M. Wt: 299.29
InChI Key: KACZKLOANJQTBB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide is a triazolopyrazine derivative characterized by an 8-methoxy substituent on the fused heterocyclic core and a conjugated (2E)-propenamide side chain bearing a furan moiety. This structure combines a rigid triazolopyrazine scaffold with a planar enamide group, which is often associated with enhanced binding to biological targets such as kinases or GPCRs. The methoxy group at position 8 and the furan-propenamide side chain are critical for modulating electronic properties, solubility, and target affinity. Below, we provide a detailed comparison with structurally and functionally related compounds, supported by experimental data and synthesis insights.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-21-14-13-18-17-11(19(13)7-6-15-14)9-16-12(20)5-4-10-3-2-8-22-10/h2-8H,9H2,1H3,(H,16,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZKLOANJQTBB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the Triazolopyrazine Moiety: This can be achieved by reacting appropriate hydrazine derivatives with 1,2-diketones, followed by cyclization.

    Coupling Reaction: The final step involves coupling the furan ring with the triazolopyrazine moiety using a suitable linker, such as a propenamide group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The propenamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the triazolopyrazine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted triazolopyrazine derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a furan ring and a triazolo-pyrazine moiety, which contribute to its biological activity. Its molecular formula is C13H14N4O2C_{13}H_{14}N_4O_2, with a molecular weight of approximately 258.28 g/mol. The presence of both furan and triazole rings enhances its potential as a bioactive agent.

Anticancer Potential

Research indicates that compounds containing triazole and pyrazine derivatives exhibit promising anticancer properties. For instance, studies have shown that triazole-containing compounds can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has been implicated in studies targeting lung cancer cells, where it demonstrated significant antiproliferative effects with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on similar triazole derivatives has indicated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the furan ring is known to enhance the interaction with microbial targets, potentially leading to the development of novel antimicrobial agents .

Anti-inflammatory Effects

Compounds that exhibit triazole and pyrazine functionalities have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity against A549 Cells

In a study focusing on the anticancer effects of various triazole derivatives, (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide was evaluated for its cytotoxicity against A549 lung cancer cells. The compound exhibited an IC50 value of approximately 1.5 µM, indicating potent activity compared to standard chemotherapeutics like etoposide (IC50 = 4.60 µM) .

Case Study 2: Antimicrobial Activity Evaluation

Another study assessed the antimicrobial properties of similar compounds derived from triazoles and pyrazines. The results indicated that compounds with structural similarities to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerA549 Lung Cancer Cells1.5
AntimicrobialStaphylococcus aureus10
Escherichia coli15
Anti-inflammatoryHuman Cell LinesN/A

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring and triazolopyrazine moiety allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Triazolopyrazine Derivatives

Several compounds share the triazolopyrazine core but differ in substituents and side chains, leading to distinct physicochemical and pharmacological profiles:

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Reference
(2E)-N-{[8-(3-ethyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-(furan-2-yl)prop-2-enamide 8-(3-ethyl-1,2,4-oxadiazol-5-yl) on triazolopyridine core Oxadiazole substituent vs. methoxy; pyridine vs. pyrazine
8-Amino-2-benzyl-6-(furan-2-yl)-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one 8-amino, 2-benzyl, and 6-furan substituents Amino vs. methoxy; benzyl vs. propenamide side chain
8-Amino-6-(4-(2-hydroxy-3-morpholinopropoxy)phenyl)-2-phenyl-triazolo[4,3-a]pyrazin-3(2H)-one Hydroxy-morpholinopropoxy phenyl group at position 6 Bulky polar substituent vs. furan-propenamide
8-Amino-2-phenyl-6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-triazolo[4,3-a]pyrazin-3(2H)-one Piperidine-ethoxy phenyl group at position 6 Basic side chain vs. neutral propenamide

Key Observations :

  • Methoxy vs. Oxadiazole : The 8-methoxy group in the target compound is smaller and electron-donating compared to the oxadiazole substituent in , which may reduce steric hindrance and alter π-stacking interactions.
  • Amino vs.
Physicochemical Properties
Property Target Compound (Estimated) 8-Amino-2-benzyl-6-furan analogue 8-(3-ethyl-oxadiazole) analogue Hydroxy-morpholinopropoxy analogue
Molecular Weight ~380–400 g/mol 299.31 g/mol ~420–440 g/mol 466.52 g/mol
Melting Point Likely 180–200°C (based on furan analogues) 185–187°C Not reported 231–233°C
logP (Predicted) ~2.5–3.0 (moderate lipophilicity) ~2.1 ~3.2 (due to oxadiazole) ~1.8 (polar substituents)
Hydrogen Bond Donors 2 (amide NH, furan O) 2 (amide NH, NH2) 2 (amide NH, furan O) 3 (amide NH, NH2, OH)

Key Trends :

  • The methoxy group in the target compound balances lipophilicity (logP ~2.5–3.0), favoring membrane permeability over highly polar analogues (e.g., ).
  • The (2E)-propenamide’s conjugated system may enhance crystallinity, as seen in the higher melting points of rigid analogues (e.g., ).

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide is a derivative of the triazolo[4,3-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis and Characterization

The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, the incorporation of a furan moiety is known to influence the pharmacological properties of the resulting compounds. Various characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structures of synthesized compounds .

Antibacterial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For example, compounds derived from this scaffold have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Specifically, a related compound demonstrated minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies indicated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer). Notably, one derivative showed IC50 values of 0.98 µM against A549 cells and was identified as a dual inhibitor of c-Met and VEGFR-2 kinases, which are critical in cancer progression and metastasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the triazolo[4,3-a]pyrazine scaffold can significantly influence biological activity. For instance:

  • Substituents : Electron-donating groups at specific positions enhance antibacterial activity.
  • Chain Length : Longer alkyl chains improve lipophilicity and cellular permeability.
  • Functional Groups : The presence of nitrogen heterocycles can facilitate π-cation interactions with target proteins, enhancing binding affinity .

Data Summary Table

Biological Activity Tested Compound MIC/IC50 Values Target Organism/Cell Line
AntibacterialRelated Triazole32 μg/mLStaphylococcus aureus
16 μg/mLEscherichia coli
AnticancerCompound 17l0.98 µMA549 (lung cancer)
1.05 µMMCF-7 (breast cancer)
1.28 µMHela (cervical cancer)

Case Studies

  • Antibacterial Evaluation : In a study assessing various triazolo[4,3-a]pyrazine derivatives, one compound exhibited superior antibacterial properties compared to traditional antibiotics. This underscores the potential for developing new antibacterial agents from this chemical class .
  • Anticancer Research : Another study highlighted a derivative's ability to inhibit c-Met signaling in A549 cells, leading to reduced cell proliferation and induced apoptosis. This mechanism suggests that targeting multiple pathways could be an effective strategy in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.